Cas no 103629-72-7 (Prosaikogenin D)

Prosaikogenin D 化学的及び物理的性質
名前と識別子
-
- b-D-Galactopyranoside, (3b,4a,16a)-16,23,28-trihydroxyoleana-11,13(18)-dien-3-yl 6-deoxy-
- Prosapogenin D
- Prosaikogenin D
- [16α,23,28-Trihydroxy-5α-oleana-11,13(18)-dien-3β-yl]6-deoxy-β-D-galactopyranoside
- XP172893
- (2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol
- [16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside
- 103629-72-7
- E80561
- CHEMBL3613727
- AKOS040760774
-
- インチ: 1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25-,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1
- InChIKey: UAUUFLADFXKYAU-WQPKRVEVSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@@]([H])(C([H])([H])C([H])([H])[C@@]3(C([H])([H])[H])[C@]4(C([H])([H])[H])C([H])([H])[C@]([H])([C@@]5(C([H])([H])O[H])C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C5=C4C([H])=C([H])[C@@]32[H])O[H])[C@]1(C([H])([H])[H])C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 618.41334
- どういたいしつりょう: 618.41316880 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 8
- 重原子数: 44
- 回転可能化学結合数: 4
- 複雑さ: 1200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 618.8
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 140
じっけんとくせい
- PSA: 139.84
Prosaikogenin D 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P213605-1mg |
Prosaikogenin D |
103629-72-7 | 1mg |
$ 310.00 | 2022-06-03 | ||
Chengdu Biopurify Phytochemicals Ltd | BP2120-10mg |
Prosaikogenin D |
103629-72-7 | 98% | 10mg |
$135 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2335-1 mg |
Prosapogenin D |
103629-72-7 | 1mg |
¥1233.00 | 2022-02-28 | ||
MedChemExpress | HY-N7667-1mg |
Prosaikogenin D |
103629-72-7 | 99.09% | 1mg |
¥1600 | 2024-07-20 | |
TargetMol Chemicals | TN2335-10 mg |
Prosaikogenin D |
103629-72-7 | 98% | 10mg |
¥ 4,715 | 2023-07-10 | |
TargetMol Chemicals | TN2335-1 mg |
Prosaikogenin D |
103629-72-7 | 98% | 1mg |
¥ 1,397 | 2023-07-10 | |
TargetMol Chemicals | TN2335-25mg |
Prosaikogenin D |
103629-72-7 | 25mg |
¥ 6270 | 2024-07-19 | ||
TargetMol Chemicals | TN2335-50mg |
Prosaikogenin D |
103629-72-7 | 98% | 50mg |
¥ 12980 | 2023-09-15 | |
TargetMol Chemicals | TN2335-10mg |
Prosaikogenin D |
103629-72-7 | 10mg |
¥ 3980 | 2024-07-19 | ||
TargetMol Chemicals | TN2335-5mg |
Prosaikogenin D |
103629-72-7 | 5mg |
¥ 2650 | 2024-07-19 |
Prosaikogenin D 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
Prosaikogenin Dに関する追加情報
Prosaikogenin D and its Significance in Modern Chemical Biology: A Comprehensive Overview
Prosaikogenin D, a naturally occurring terpenoid compound with the CAS number 103629-72-7, has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound, belonging to the sikoginsenoside family, has been extensively studied for its potential therapeutic applications, particularly in the realm of cancer research and neuroprotective therapies. The detailed exploration of Prosaikogenin D's chemical properties, biological mechanisms, and recent advancements in its application underscores its importance in contemporary pharmaceutical research.
The molecular structure of Prosaikogenin D is characterized by a complex arrangement of carbon rings and functional groups, which contribute to its distinct chemical profile. This intricate structure not only makes it a subject of interest for chemists but also provides a basis for understanding its interactions with biological targets. Recent studies have highlighted the compound's ability to modulate various cellular pathways, making it a valuable candidate for drug development. Specifically, Prosaikogenin D has been shown to exhibit anti-inflammatory, antioxidant, and anti-proliferative properties, which are crucial for addressing a range of diseases.
In the context of cancer research, Prosaikogenin D has demonstrated remarkable potential in inhibiting the growth of tumor cells. Its mechanism involves the disruption of key signaling pathways that are essential for cancer cell survival and proliferation. For instance, studies have shown that Prosaikogenin D can suppress the activity of NF-κB, a transcription factor known to play a critical role in cancer progression. Additionally, its ability to induce apoptosis in cancer cells without harming healthy tissues makes it an attractive candidate for developing targeted therapies.
Beyond its role in cancer treatment, Prosaikogenin D has also been investigated for its neuroprotective effects. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of toxic protein aggregates and oxidative stress. Prosaikogenin D has been found to mitigate these pathological processes by enhancing the clearance of amyloid-beta plaques and protecting neurons from oxidative damage. These findings are particularly promising given the increasing prevalence of neurodegenerative disorders worldwide.
The synthesis and isolation of Prosaikogenin D have been challenging due to its complex structure and low natural abundance. However, advancements in synthetic chemistry and biotechnological methods have made it possible to produce this compound in sufficient quantities for research purposes. One notable approach involves the use of microbial fermentation techniques, which have enabled the efficient biosynthesis of Prosaikogenin D analogs with enhanced bioactivity. These synthetic strategies not only provide a sustainable source of the compound but also allow for structural modifications to optimize its therapeutic potential.
Recent clinical trials have begun to explore the efficacy of Prosaikogenin D in treating various diseases. Preliminary results indicate that it can significantly reduce inflammation and oxidative stress in patients with chronic inflammatory conditions. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders directly. While more extensive clinical studies are needed to fully validate these findings, the early results are encouraging and warrant further investigation.
The future direction of Prosaikogenin D research lies in understanding its precise mechanisms of action and identifying new therapeutic applications. Collaborative efforts between chemists, biologists, and clinicians are essential for translating laboratory findings into clinical practice. Additionally, exploring Prosaikogenin D's interactions with other compounds could lead to synergistic effects that enhance its therapeutic efficacy. As our understanding of this compound grows, so too will its potential contributions to modern medicine.
103629-72-7 (Prosaikogenin D) 関連製品
- 58316-41-9(Saikosaponin B2)
- 58558-08-0(Saikosaponin B1)
- 916347-31-4(Clinodiside A)
- 142809-89-0(Clinopodiside A)
- 11004-68-5(b,y-Carotene, 3',4'-didehydro-2'-[(6-deoxy-a-L-mannopyranosyl)oxy]-1',2'-dihydro-1',3-dihydroxy-,(3S,3'E)-)
- 1807129-14-1(Methyl 5-chloro-4-cyano-2-(hydroxymethyl)benzoate)
- 1554288-97-9(1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile)
- 1159095-32-5(6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline)
- 1804841-08-4(Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate)
- 68319-44-8(5-(4-nitrophenyl)methylimidazolidine-2,4-dione)

